(Ethylamino)(oxo)acetic acid

Description

Contextualization within the Class of Oxamic Acids

Oxamic acid and its derivatives are a class of organic compounds characterized by the presence of an oxamoyl group, which consists of a carboxamide group directly attached to a carbonyl group. These compounds are of interest in medicinal chemistry due to their ability to act as enzyme inhibitors. nih.gov For instance, certain oxamic acid derivatives have been investigated for their potential as antianaphylactic agents and as inhibitors of enzymes like lactate (B86563) dehydrogenase (LDH). nih.govtandfonline.com (Ethylamino)(oxo)acetic acid fits within this class as an N-alkyl substituted derivative of oxamic acid.

Nomenclatural Considerations and Structural Representations of N-Ethyloxamic Acid

The systematic IUPAC name for this compound is (ethylamino)(oxo)acetic acid . sigmaaldrich.comchemspider.com It is also commonly referred to as N-ethyloxamic acid , which emphasizes its relationship to oxamic acid. chemspider.com Other synonyms include 2-(ethylamino)-2-oxoacetic acid. chemspider.combiosynth.com

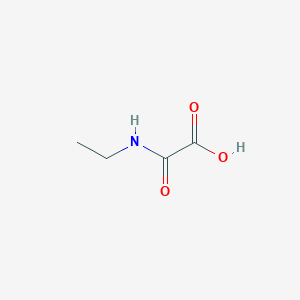

The chemical formula for (ethylamino)(oxo)acetic acid is C₄H₇NO₃, and it has a molecular weight of 117.10 g/mol . biosynth.com The structure consists of an ethyl group (-CH₂CH₃) bonded to a nitrogen atom, which is part of an amide linkage to a carbonyl group. This, in turn, is attached to a carboxylic acid group (-COOH).

Structural Representation:

Interactive Data Table: Key Properties of (Ethylamino)(oxo)acetic Acid

| Property | Value | Source |

| CAS Number | 75235-35-7 | biosynth.com |

| Molecular Formula | C₄H₇NO₃ | biosynth.com |

| Molecular Weight | 117.10 g/mol | biosynth.com |

| IUPAC Name | (ethylamino)(oxo)acetic acid | sigmaaldrich.com |

| Melting Point | 131 °C | biosynth.com |

| SMILES | CCNC(=O)C(=O)O | biosynth.com |

| InChI Key | DXRIITVFSTUKPW-UHFFFAOYSA-N | sigmaaldrich.com |

Overview of Research Trajectories for Oxamic Acid Derivatives

Research into oxamic acid derivatives has followed several promising trajectories. A significant area of investigation is their role as enzyme inhibitors. For example, N-ethyloxamic acid has been shown to be a potent inhibitor of lactate dehydrogenase (LDH) isozymes. tandfonline.com Specifically, it demonstrated a higher potency against all three LDH isozymes compared to other N-alkyl oxamate (B1226882) derivatives, although it was not the most selective. tandfonline.com This inhibitory activity is a key reason for the interest in these compounds for potential therapeutic applications.

Furthermore, derivatives of oxamic acid have been synthesized and evaluated for various pharmacological activities, including as antianaphylactic agents. nih.gov The synthesis of these derivatives often involves the condensation of an appropriate amine with a derivative of oxalic acid. nih.govchemicalbook.com The versatility of the oxamic acid scaffold allows for the creation of a diverse library of compounds with a range of biological activities. Other research avenues include their use in the synthesis of heterocyclic compounds and in coordination chemistry.

Structure

3D Structure

Propriétés

IUPAC Name |

2-(ethylamino)-2-oxoacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO3/c1-2-5-3(6)4(7)8/h2H2,1H3,(H,5,6)(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXRIITVFSTUKPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethylamino Oxo Acetic Acid and Its Derivatives

Historical and Contemporary Synthetic Routes to N-Ethyloxamic Acid

The synthesis of N-ethyloxamic acid has been approached through several chemical pathways, primarily involving amidation, hydrolysis, and acylation reactions. These methods offer different advantages in terms of yield, purity, and scalability.

Amidation and Hydrolysis Pathways

A common and well-established route to N-ethyloxamic acid involves a two-step process starting from diethyl oxalate (B1200264) and ethylamine (B1201723). tandfonline.comtandfonline.com This method is based on the principles of amidation followed by hydrolysis.

The first step is the amidation of diethyl oxalate with ethylamine. This reaction is typically carried out by adding a solution of ethylamine to an ice-cold solution of diethyl oxalate in an ethereal solvent. tandfonline.comtandfonline.com The reaction mixture is stirred for a period to form the intermediate, ethyl N-ethyloxamate. This intermediate is an oily product that can be distilled for purification. tandfonline.com

The subsequent step is the hydrolysis of the ethyl N-ethyloxamate. This is achieved by treating the intermediate with a base, such as sodium hydroxide (B78521), followed by acidification. tandfonline.com The alkaline hydrolysis of ethyl oxamate (B1226882) follows a first-order consecutive reaction path. rsc.org The process involves the formation of tetrahedral intermediates which are key to the rate-determining step. rsc.org After acidification, the crude N-ethyloxamic acid crystallizes and can be further purified by recrystallization, typically from chloroform, to yield the final product. tandfonline.com This pathway has been reported to produce N-ethyloxamic acid with a yield of 80%. tandfonline.comtandfonline.com

A variation of this method involves the use of a phase transfer catalyst, such as Aliquat 336, in a dichloromethane (B109758) solvent. chemicalbook.com This approach allows the reaction between diethyl oxalate and aqueous ethylamine to proceed at room temperature, yielding ethyl (ethylamino)(oxo)acetate. chemicalbook.com

The reaction between primary amines and diethyl oxalate can lead to the formation of N,N'-dialkyloxamides, which are solid products. echemi.comstackexchange.com In contrast, secondary amines typically yield liquid oxamic esters. echemi.comstackexchange.com

Acylation Strategies utilizing Compounds such as Methyl Chlorooxoacetate

Acylation offers another direct route to N-ethyloxamic acid and its derivatives. This strategy involves the reaction of an amine with an acylating agent like methyl chlorooxoacetate. nih.gov The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.ukchemguide.co.uk This nucleophilic addition-elimination reaction results in the formation of an N-substituted amide. chemguide.co.ukchemguide.co.uk For instance, the reaction of ethylamine with acetyl chloride yields N-ethylacetamide. doubtnut.com

In a specific application, N-(2-D-α-tocopheryloxy)ethylamine was acylated with methyl chlorooxoacetate to form methyl N-(2-D-α-tocopheryloxy)ethyloxamate. nih.gov This intermediate was then hydrolyzed to produce N-(2-D-α-tocopheryloxy)ethyloxamic acid. nih.gov This highlights the utility of acylation in synthesizing more complex derivatives of (ethylamino)(oxo)acetic acid.

Advanced Synthetic Protocols and Catalytic Approaches

Modern synthetic chemistry has seen the emergence of advanced protocols and catalytic methods that offer improvements in efficiency, selectivity, and environmental friendliness. While specific advanced catalytic syntheses for N-ethyloxamic acid are not extensively detailed in the provided context, the broader field of organic synthesis points towards several potential avenues.

Catalytic methods are increasingly employed for the synthesis of amino acids and their derivatives. For example, enantioselective catalytic synthesis of α-aryl-α-SCF3-β2,2-amino acids has been achieved through ammonium (B1175870) salt-catalyzed α-trifluoromethylthiolation of isoxazolidin-5-ones. rsc.org Furthermore, N-heterocyclic carbene (NHC)-Cu(I) complexes have been utilized as catalysts in a variety of organic reactions, including cycloadditions and carboxylations. beilstein-journals.org The development of confined imidodiphosphorimidate (IDPi) catalysts has enabled the scalable, one-pot synthesis of enantiopure and unmodified β2-amino acids. nih.gov

These advanced catalytic systems, which include organocatalysis, transition-metal catalysis, and photocatalysis, offer the potential for more efficient and stereoselective syntheses of N-ethyloxamic acid and its analogs. nih.gov

Synthesis of N-Alkyl Oxamic Acid Analogs

The synthetic methodology for N-ethyloxamic acid can be extended to produce a variety of N-alkyl oxamic acid analogs. tandfonline.comtandfonline.com The general procedure involves the reaction of different primary amines with diethyl oxalate, followed by hydrolysis of the resulting N-alkyl oxamate esters. tandfonline.comtandfonline.com

This approach has been successfully used to synthesize N-propyl, N-butyl, N-isobutyl, and N-sec-butyl oxamic acids. tandfonline.comtandfonline.com The initial amidation reaction is carried out by adding the respective amine (propylamine, butylamine, isobutylamine, or sec-butylamine) to diethyl oxalate in ethyl ether. tandfonline.comtandfonline.com The resulting ethyl N-alkyl oxamates are typically oily products that are purified by vacuum distillation. tandfonline.comtandfonline.com Subsequent hydrolysis with sodium hydroxide and acidification yields the corresponding N-alkyl oxamic acids, which can be purified by recrystallization. tandfonline.comtandfonline.com

The table below summarizes the synthesis of various N-alkyl oxamic acid analogs, including their yields and melting points.

| N-Alkyl Oxamic Acid | Starting Amine | Yield of Free Acid | Melting Point (°C) | Reference |

| N-Ethyloxamic acid | Ethylamine | 80% | 101–102 | tandfonline.comtandfonline.com |

| N-Propyloxamic acid | Propylamine | 82% | 105–106 | tandfonline.com |

| N-Butyloxamic acid | Butylamine | Not specified | Not specified | tandfonline.comtandfonline.com |

| N-Isobutyloxamic acid | Isobutylamine | 82% | 107–108 | tandfonline.com |

| N-sec-Butyloxamic acid | sec-Butylamine | 82% | 106–107 | tandfonline.com |

Green Chemistry Principles and Sustainable Synthesis of Oxamic Acids

The principles of green chemistry are increasingly influencing the design of synthetic routes for oxamic acids and other chemical compounds. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One notable green approach is the use of the Electro-Fenton (EF) process for the synthesis of oxalic and oxamic acids from the degradation of organic pollutants in wastewater. bohrium.com This method presents a novel electrocatalytic refinery approach that can produce valuable chemicals from waste streams. bohrium.com The selectivity towards either oxalic acid or oxamic acid can be controlled by adjusting the current density. bohrium.com

Another sustainable strategy involves the use of oxamic acids as precursors for carbamoyl (B1232498) radicals, which are valuable intermediates in organic synthesis. rsc.orgrsc.org This approach avoids the use of toxic reagents like phosgene. rsc.org The oxidative decarboxylation of oxamic acids can be achieved through various means, including photochemical methods under visible light, offering a greener route to urethanes and ureas. bohrium.com

Furthermore, the synthesis of monoalkyl oxalates, which are precursors to oxamic acids, has been achieved under green conditions through the selective monohydrolysis of dialkyl oxalates in aqueous media. rsc.orgnih.gov This method is straightforward and avoids the use of environmentally concerning organic solvents. rsc.orgnih.gov

Chemical Reactivity and Transformation Mechanisms of Ethylamino Oxo Acetic Acid

Carboxylic Acid Functional Group Reactivity

The carboxylic acid group in (Ethylamino)(oxo)acetic acid is a primary site for chemical modification, engaging in reactions typical for this functional class, such as esterification, amidation, and decarboxylation.

Esterification and Amidation Reactions of the Carboxyl Moiety

The carboxyl group of (Ethylamino)(oxo)acetic acid can be converted into esters and amides through various synthetic protocols.

Esterification: The formation of esters from (Ethylamino)(oxo)acetic acid can be achieved through standard acid-catalyzed esterification, known as the Fischer esterification. This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is an equilibrium process, and often an excess of the alcohol is used to drive the reaction towards the ester product. researchgate.net While specific kinetic studies on (Ethylamino)(oxo)acetic acid are not extensively documented, the general mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. researchgate.net

A related synthesis produces ethyl (ethylamino)(oxo)acetate by reacting diethyl oxalate (B1200264) with ethylamine (B1201723). In one procedure, these reactants are stirred in dichloromethane (B109758) at room temperature for 72 hours with a phase transfer catalyst like Aliquat 336 to yield the desired ester. chemicalbook.com

Amidation: The carboxylic acid can also be converted to a new amide by reacting with a primary or secondary amine. Direct amidation requires high temperatures to overcome the formation of a stable ammonium (B1175870) carboxylate salt, but the reaction can be facilitated by various catalysts. nih.gov Lewis acid catalysts, such as those based on zirconium (IV) chloride (ZrCl₄) or niobium(V) oxide (Nb₂O₅), have been shown to effectively catalyze the direct amidation of carboxylic acids. researchgate.netdiva-portal.org Boron-based reagents are also effective for promoting amidation under milder conditions. nih.gov

Table 1: Catalysts for Direct Amidation of Carboxylic Acids

| Catalyst System | Amine Substrate | Conditions | Notes |

|---|---|---|---|

| NiCl₂ (10 mol%) | Benzylamine derivatives | Toluene, reflux | Eco-friendly and efficient for various phenylacetic acid derivatives. nih.gov |

| Nb₂O₅ (heterogeneous) | Aniline, Benzylamine | Solvent-free, 160-180°C | Catalyst is reusable and applicable to a wide range of substrates. researchgate.net |

| ZrCl₄ (catalytic) | Benzylamine | THF, 70°C | Effective Lewis acid catalyst for amidation. diva-portal.org |

Decarboxylation Pathways and Related Transformations

As an α-keto acid, (Ethylamino)(oxo)acetic acid can undergo decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), under specific conditions. The thermal decarboxylation of simple aliphatic carboxylic acids is difficult, but the presence of a carbonyl group at the α-position facilitates this reaction, typically requiring temperatures between 100-150°C. youtube.com The mechanism for thermal decarboxylation of α-keto acids can proceed through various pathways, including the formation of intermediates that stabilize the transition state. echemi.comrsc.org

More recent methods allow for decarboxylation under milder conditions using photoredox catalysis. Visible-light photocatalytic methods have been developed for the decarboxylation of α-oxo carboxylic acids to generate aldehydes. chemistrytalk.org Other approaches include the oxidative decarboxylation of arylacetic acids using singlet oxygen. researchgate.net

Table 2: Methods for Decarboxylation of α-Oxo and Related Carboxylic Acids

| Method | Reagents/Catalyst | Conditions | Product Type |

|---|---|---|---|

| Thermal Decarboxylation | Heat (100-150°C) | Neat or in a high-boiling solvent | Ketone/Aldehyde |

| Photocatalytic Decarboxylation | 4CzIPN (photocatalyst) | Blue-light irradiation, air | Aromatic Aldehydes/Ketones |

| Photocatalytic Oxygenation | Ce(III) catalysts, O₂ | Visible light, specific base | Ketones/Aldehydes or Hydroperoxides liverpool.ac.uk |

Amide Functional Group Reactivity

The N-ethylamide group of (Ethylamino)(oxo)acetic acid exhibits its own characteristic reactivity, including cleavage through hydrolysis and transformation via transamidation.

Hydrolysis and Transamidation Reactions of the Amide Bond

Hydrolysis: The amide bond can be cleaved by hydrolysis under either acidic or basic conditions.

Acidic Hydrolysis: Heating the amide with a dilute acid, such as hydrochloric acid, yields the corresponding carboxylic acid (oxalic acid in this case) and the protonated amine (ethylammonium chloride). The acid acts as a catalyst in the reaction between the amide and water. chemicalbook.comarabjchem.org

Basic Hydrolysis: Heating the amide with an aqueous solution of a strong base, like sodium hydroxide (B78521), results in the formation of the carboxylate salt (sodium oxalate) and the evolution of the amine (ethylamine). chemicalbook.comarabjchem.org

Transamidation: This process involves the exchange of the amine moiety of the amide with another amine. This reaction is typically an equilibrium process and often requires a catalyst or activation of the amide bond to proceed efficiently, as amides are generally stable. organic-chemistry.org Metal-free methods using catalysts like L-proline or bases such as potassium tert-butoxide (t-BuOK) have been developed. organic-chemistry.org Heterogeneous catalysts like cerium(IV) oxide (CeO₂) have also been shown to be effective for the transamidation of various amides and amines under solvent-free conditions. rsc.org Theoretical studies on Al₂O₃-catalyzed transamidation suggest that the catalyst activates the amide's carbonyl carbon, facilitating the nucleophilic attack by the incoming amine. buet.ac.bd

Table 3: Catalytic Systems for Transamidation Reactions

| Catalyst/Reagent | Amide Type | Amine Type | Conditions |

|---|---|---|---|

| CeO₂ | Various amides | Aliphatic amines | Solvent-free |

| Al₂O₃ | Secondary amides | Primary amines | Triethylamine solvent |

| L-Proline | Carboxamides | Various amines | Solvent-free |

N-Substitution Reactions on the Amide Nitrogen

N-substitution on the amide nitrogen of (Ethylamino)(oxo)acetic acid would involve the replacement of the hydrogen atom on the nitrogen with an alkyl or other group, converting the secondary amide into a tertiary amide. Direct N-alkylation of secondary amides is a challenging transformation due to the low nucleophilicity of the amide nitrogen.

Generally, this reaction requires the deprotonation of the amide with a strong base, such as sodium hydride (NaH), to form a more nucleophilic amidate anion, which can then react with an alkylating agent like methyl iodide. researchgate.net However, there is a lack of specific documented examples of direct N-substitution reactions performed on (Ethylamino)(oxo)acetic acid itself in the reviewed literature. The reactivity is often inferred from general principles of amide chemistry or studies on more complex molecules where N-alkylation is one step in a multi-step synthesis.

Chelation and Complexation Chemistry in Metal Ion Coordination

(Ethylamino)(oxo)acetic acid, as an N-substituted oxamic acid, possesses two potential donor sites for metal ion coordination: the carbonyl oxygen of the amide and the oxygen atoms of the carboxylate group. This structure allows it to act as a bidentate chelating agent, forming stable ring structures with metal ions. jetir.org

N-substituted oxamic acids and related oxamate (B1226882) ligands are known to form stable complexes with a variety of transition metal ions, including Fe(II), Fe(III), Cu(II), Ni(II), Mn(II), and Zn(II). jetir.orgnih.govscielo.br The coordination typically involves the deprotonated carboxylate group and the adjacent amide carbonyl oxygen, creating a five-membered chelate ring. These bis(oxamato) type complexes have been extensively studied for their potential applications in creating molecular-based magnetic materials. jetir.org

Table 4: Stability Constants (log K) for Selected Metal-Ligand Complexes

| Ligand | Metal Ion | log K₁ | log K₂ | log β₂ | Reference |

|---|---|---|---|---|---|

| Malonic Acid | Fe(III) | 7.77 | 5.60 | 13.37 | core.ac.uk |

| Malonic Acid | Cr(III) | 6.22 | 4.58 | 10.80 | core.ac.uk |

| N-(o-methyl)phenylbenzo hydroxamic acid | Fe(III) | 11.02 | 9.87 | 20.89 | researchgate.net |

| N-(o-methyl)phenylbenzo hydroxamic acid | Cu(II) | 9.70 | 8.27 | 17.97 | researchgate.net |

Derivatives and Structural Analogs of Ethylamino Oxo Acetic Acid

Diverse N-Substituted Oxamic Acid Structures

The core structure of oxamic acid (aminooxoacetic acid) lends itself to a variety of N-substituted derivatives, where the hydrogen atoms of the amino group are replaced by other functional groups. nih.gov (Ethylamino)(oxo)acetic acid is a primary example of an N-alkyl substituted oxamic acid. The nature of the substituent on the nitrogen atom significantly influences the molecule's properties.

N-substituted oxamic acids can be broadly categorized based on the substituent:

N-Alkyl and N-Aryl Oxamic Acids: This is the most common category, with the nitrogen atom bearing an alkyl (like ethyl, propyl, or butyl) or an aryl (like phenyl) group. nih.govtandfonline.com For instance, N-isopropyloxamic acid and N-propyloxamic acid are close structural analogs of N-ethyloxamic acid. researchgate.net The size and lipophilicity of the alkyl or aryl group can impact the molecule's solubility and interactions with biological systems.

N-Acyl Oxamic Acids: In these derivatives, an acyl group is attached to the nitrogen atom.

Heterocyclic Oxamic Acids: The nitrogen atom can also be part of a heterocyclic ring system.

The systematic exploration of these N-substituted structures is crucial for understanding how different functional groups modulate the chemical and biological characteristics of the oxamic acid scaffold.

Ester and Amide Derivatives of N-Ethyloxamic Acid

The carboxylic acid functional group of N-ethyloxamic acid is a key site for derivatization, readily forming esters and amides. utexas.edu These modifications can significantly alter the compound's properties, such as its solubility, stability, and ability to act as a prodrug. tandfonline.comnih.gov

Ester Derivatives:

Esterification of the carboxylic acid group of N-ethyloxamic acid with various alcohols yields a range of ester derivatives. utexas.edunih.govmedcraveonline.com A notable example is ethyl 2-(ethylamino)-2-oxoacetate, also known as ethyl N-ethyloxamate. biosynce.com This compound and its analogs are often synthesized to enhance lipophilicity, which can improve bioavailability. The general structure of these esters involves the replacement of the acidic proton with an alkyl or aryl group attached to the carboxyl oxygen. utexas.edu

Amide Derivatives:

The reaction of the carboxylic acid group with amines leads to the formation of amide derivatives. sphinxsai.comlibretexts.orgderpharmachemica.com These derivatives introduce an additional amide linkage into the molecule. The properties of the resulting N-ethyloxamic acid amides can be tuned by varying the amine used in the synthesis. Amide derivatives are a common feature in many biologically active molecules. derpharmachemica.com

The table below provides a summary of key ester and amide derivatives of N-ethyloxamic acid.

| Derivative Type | Example | Chemical Formula | Key Structural Feature |

| Ester | Ethyl 2-(ethylamino)-2-oxoacetate | C6H11NO3 | Ethyl ester group (-COOCH2CH3) |

| Amide | N-substituted (ethylamino)(oxo)acetamides | Varies | Amide group (-CONH-R) |

Salt Forms and Ionized Species, including N-Ethyloxamic Acid Sodium Salt

As a carboxylic acid, (ethylamino)(oxo)acetic acid can readily form salts with bases. The most common salt form is the sodium salt, N-ethyloxamic acid sodium salt. In aqueous solution, the carboxylic acid group can deprotonate to form the corresponding carboxylate anion. The position of this equilibrium is dependent on the pH of the solution.

The formation of salts is a standard strategy in pharmaceutical chemistry to improve the solubility and stability of acidic or basic compounds. The sodium salt of oxamic acid, for instance, is a known inhibitor of the enzyme LDH-C4. thermofisher.com Similarly, salts of N-ethyloxamic acid and its derivatives can be prepared to enhance their utility in various applications.

The ionization state of (ethylamino)(oxo)acetic acid is crucial for its interactions with other molecules, particularly in biological systems where pH plays a critical role. researchgate.net The negatively charged carboxylate form can participate in electrostatic interactions, which can be important for binding to biological targets.

Structure-Reactivity Correlations within the Oxamic Acid Series

The systematic variation of the substituent on the nitrogen atom of oxamic acid provides a valuable platform for studying structure-reactivity relationships. nih.gov By comparing the properties and activities of a series of N-substituted oxamic acids, researchers can deduce how different electronic and steric factors influence their chemical reactivity and biological effects.

For example, studies on a series of phenyloxamic acids have utilized computational methods to investigate how the electronic charge distribution and the nature of molecular orbitals affect their biological activity. nih.gov Such studies have indicated that the oxamic acid moiety often acts as an electron donor in interactions. nih.gov

Key factors that are often correlated with reactivity in the oxamic acid series include:

Electronic Effects: The electron-donating or electron-withdrawing nature of the N-substituent can influence the acidity of the carboxylic acid and the nucleophilicity of the amide nitrogen.

Steric Effects: The size and shape of the N-substituent can impact the accessibility of the reactive centers of the molecule, potentially leading to steric hindrance.

Lipophilicity: The hydrophobicity or hydrophilicity of the substituent can affect the solubility of the compound and its ability to cross biological membranes.

By systematically modifying the structure of (ethylamino)(oxo)acetic acid and its analogs, it is possible to develop compounds with tailored reactivity profiles for specific applications.

Theoretical and Computational Chemistry Studies on Ethylamino Oxo Acetic Acid

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule dictates its fundamental chemical properties. Quantum chemical calculations are employed to map the electron distribution and determine the energies and shapes of molecular orbitals. nih.gov

Molecular Orbital Analysis: Key to understanding a molecule's reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive. ijert.org

For a molecule like (Ethylamino)(oxo)acetic acid, the HOMO is typically localized on the electron-rich regions, such as the nitrogen and oxygen atoms, while the LUMO is often distributed across the carbonyl groups. Computational methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2) are used to calculate these properties. ijert.orgmdpi.com

Molecular Electrostatic Potential (MESP): The MESP is a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). For N-ethyloxamic acid, the MESP would show negative potential around the carbonyl and hydroxyl oxygen atoms, indicating their role as hydrogen bond acceptors. The hydrogen atom of the carboxylic acid and the N-H group would exhibit positive potential, marking them as hydrogen bond donors. ijert.org

Table 1: Calculated Electronic Properties of a Structurally Similar Compound, (4-Hydroxyphenyl)aminoacetic acid

| Property | Value | Interpretation |

| HOMO Energy | -0.122 eV | Indicates the energy of the highest energy electrons available to participate in reactions. ijert.org |

| LUMO Energy | Data not available | Represents the energy of the lowest energy empty orbital, a target for incoming electrons. |

| HOMO-LUMO Gap | Low value reported | A small energy gap suggests high chemical reactivity and charge transfer within the molecule. ijert.org |

| MESP Negative Region | Around O16 and carboxylic acid group | These are sites susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors. ijert.org |

| MESP Positive Region | Phenyl group | This area is susceptible to nucleophilic attack. ijert.org |

This data is for a related compound and serves as an illustrative example of the types of properties calculated. Specific values for N-ethyloxamic acid would require a dedicated computational study.

Quantum Chemical Calculations of Reactivity and Energetics

Quantum chemical calculations are instrumental in predicting the outcomes and pathways of chemical reactions. rsc.org By computing the energies of reactants, products, and transition states, chemists can determine reaction thermodynamics (e.g., reaction free energies) and kinetics (e.g., activation energy barriers). mdpi.comfrontiersin.org

For N-ethyloxamic acid, these calculations can be applied to understand its synthesis, degradation, or metabolic pathways. For instance, the cyclodehydration of related amic acids has been studied computationally to determine the most probable reaction mechanisms, showing that the formation of a mixed anhydride (B1165640) intermediate is energetically more favorable than direct cyclization. researchgate.net

Table 2: Example of Calculated Energetic Data

| Parameter | System/Reaction | Calculated Value (kcal/mol) | Method |

| Binding Free Energy (ΔGcalc) | N-ethyloxamic acid with LDH-A | -4.9 | Molecular Docking researchgate.net |

| SN2 Reaction Barrier (ΔE≠) | Generic SN2 Reaction | Variable (e.g., ~15 kcal/mol) | DFT mdpi.comfrontiersin.org |

| Reaction Free Energy (ΔGrxn) | Generic Nitrosamine Activation | Variable (e.g., -42) | DFT frontiersin.org |

This table includes a specific value for N-ethyloxamic acid and illustrative data for general reaction types to demonstrate the scope of quantum chemical calculations.

Computational Approaches to Molecular Recognition and Ligand-Binding Interactions in Chemical Systems, including Hydrogen Bonding and Hydrophobic Contacts

Molecular recognition is the foundation of many biological processes, and computational methods are key to deciphering these interactions at an atomic level. nih.govnih.govfrontiersin.org Techniques like molecular docking are used to predict the preferred orientation of a ligand, such as N-ethyloxamic acid, when it binds to a receptor, like an enzyme active site. core.ac.uk

Hydrogen Bonding: The molecule forms crucial twin hydrogen bonds between its carboxylate group and the guanidine (B92328) group of an arginine residue (Arg168) in the active site. An additional hydrogen bond is formed with another arginine residue (Arg105). These interactions are vital for strong binding.

Hydrophobic Contacts: The ethyl group of N-ethyloxamic acid engages in a hydrophobic contact with an isoleucine residue (Ile241), further stabilizing the complex. researchgate.net

Table 3: Predicted Binding Interactions for N-Ethyloxamic Acid in the LDH-A Active Site

| Interaction Type | N-Ethyloxamic Acid Moiety | LDH-A Residue | Description |

| Hydrogen Bonding | Carboxylate Group | Arg168 | Forms strong, twin hydrogen-bonded contacts with the guanidinium (B1211019) group. researchgate.net |

| Hydrogen Bonding | Carboxylate Group | Arg105 | Forms an additional stabilizing hydrogen bond. researchgate.net |

| Hydrophobic Contact | Ethyl Group | Ile241 | The nonpolar ethyl chain fits into a hydrophobic pocket, contributing to binding affinity. researchgate.net |

Conformational Analysis and Molecular Dynamics Simulations of N-Ethyloxamic Acid and its Complexes

Molecules are not static entities; they are dynamic systems that can adopt various three-dimensional arrangements, or conformations, through rotation around single bonds. libretexts.orgwikipedia.org

Conformational Analysis: This process involves identifying the stable conformers of a molecule and determining their relative energies. libretexts.org For N-ethyloxamic acid, rotation around the C-C, C-N, and C-O single bonds leads to different spatial arrangements. A potential energy surface (PES) can be calculated to map the energy as a function of these rotational angles (torsional angles). conicet.gov.arresearchgate.net The minima on this surface correspond to stable conformers (e.g., staggered conformations), while the maxima represent high-energy transition states (e.g., eclipsed conformations). wikipedia.org These studies can reveal the most likely shapes the molecule will adopt in solution.

Molecular Dynamics (MD) Simulations: MD simulations provide a "computational microscope" to observe the motion of atoms and molecules over time. researchgate.netmdpi.com By solving Newton's equations of motion for a system, MD can simulate the dynamic behavior of N-ethyloxamic acid, either isolated in a solvent or bound to a biological target like an enzyme. nih.govnih.govbonvinlab.org These simulations can reveal:

The flexibility of the molecule and its preferred conformations.

The stability of ligand-receptor complexes, showing how interactions like hydrogen bonds evolve over time.

The role of solvent molecules in mediating binding.

Large-scale conformational changes in a receptor that may be induced by ligand binding. researchgate.net

For the N-ethyloxamic acid-LDH-A complex, an MD simulation could validate the stability of the docked pose, quantify the strength and lifetime of the identified hydrogen bonds, and explore the flexibility of the ethyl group within its hydrophobic pocket. nih.govnih.gov

Applications of Ethylamino Oxo Acetic Acid As a Chemical Reagent and Building Block

Utilization in the Synthesis of Complex Organic Scaffolds and New Chemical Entities

(Ethylamino)(oxo)acetic acid serves as a versatile precursor for the construction of intricate molecular frameworks and novel chemical compounds. Its functional groups provide reactive sites for a variety of chemical reactions, enabling the assembly of complex structures.

The presence of both a nucleophilic amine and an electrophilic carboxylic acid, along with the oxo group, allows for participation in condensation reactions and nucleophilic substitutions. These reactions are instrumental in creating more elaborate molecules, including heterocyclic compounds which are prevalent in many biologically active molecules. For instance, derivatives of oxamic acids are used in the synthesis of indole (B1671886) and quinazoline (B50416) alkaloids, which are classes of natural products with significant biological activities. rsc.orgbeilstein-journals.org The ability to introduce the (ethylamino)(oxo)acetyl moiety into a molecule provides a scaffold that can be further elaborated, leading to the generation of libraries of new chemical entities for drug discovery and other applications.

The reactivity of the oxoacetic acid core can be modulated to achieve specific synthetic outcomes. For example, the carbonyl group can undergo addition reactions, while the carboxylic acid can be converted to esters, amides, or other functional groups. This versatility has been exploited in the synthesis of various complex natural products and their analogs. nih.govacs.orgacs.org

Role in Ligand Design for Metal Complexes and Catalysis

The structural features of (ethylamino)(oxo)acetic acid make it an attractive component in the design of ligands for metal complexes. The presence of oxygen and nitrogen donor atoms allows for the chelation of metal ions, forming stable complexes with a variety of transition metals. The ability of carboxylates to bind to metal ions through their two oxygen atoms can lead to the formation of diverse and interesting structures. nih.gov

These metal complexes can exhibit catalytic activity, with the ligand playing a crucial role in tuning the reactivity and selectivity of the metal center. The ethylamino group can be modified to alter the steric and electronic properties of the ligand, thereby influencing the catalytic performance of the resulting complex. Chiral hydroxamic acid ligands, which share structural similarities with (ethylamino)(oxo)acetic acid, have been successfully employed in asymmetric catalysis, demonstrating the potential of this class of compounds in controlling stereochemistry. researchgate.net The development of new ligands based on the (ethylamino)(oxo)acetic acid scaffold is an active area of research, with potential applications in a wide range of catalytic transformations.

Precursor in Functional Material Development (e.g., prodrug constructs in materials science context)

In the realm of materials science, (ethylamino)(oxo)acetic acid and its derivatives are being explored as precursors for the development of functional materials. One area of interest is their use in the construction of prodrugs. A prodrug is an inactive compound that is converted into an active drug within the body. The (ethylamino)(oxo)acetic acid moiety can be incorporated into a larger molecule, acting as a linker that can be cleaved under specific physiological conditions to release the active pharmaceutical ingredient.

The design of such prodrug constructs requires a deep understanding of the chemical and enzymatic lability of the linker. The amide and ester functionalities that can be derived from (ethylamino)(oxo)acetic acid offer tunable cleavage rates, allowing for controlled drug release. This approach is being investigated for various therapeutic agents to improve their pharmacokinetic profiles and reduce side effects.

Furthermore, the principles of interfacial tension and the synthesis of polymeric nanoparticles are relevant to how these materials might be formulated and delivered. dokumen.pub The ability to create nanostructured interfaces can be crucial for the efficacy of such drug delivery systems. dokumen.pub

Stereochemical Control and Asymmetric Synthesis using Oxamic Acid Derivatives

Derivatives of oxamic acid, including (ethylamino)(oxo)acetic acid, have proven to be valuable in the field of asymmetric synthesis, where the goal is to selectively produce one enantiomer of a chiral molecule. The ability to control stereochemistry is of paramount importance in the synthesis of pharmaceuticals, as different enantiomers of a drug can have vastly different biological activities.

Several strategies have been developed to achieve stereochemical control using oxamic acid derivatives. One approach involves the use of chiral auxiliaries derived from these compounds. A chiral auxiliary is a temporary functional group that directs the stereochemical outcome of a reaction and is subsequently removed. This methodology has been successfully applied to the synthesis of enantiomerically enriched amino acids and other chiral building blocks.

Another powerful technique is organocatalysis, where a small organic molecule is used to catalyze a reaction enantioselectively. Organocatalytic methods employing derivatives of amino acids have been used for the asymmetric synthesis of complex molecules like (+)-polyoxamic acid. researchgate.net For instance, the organocatalytic asymmetric Mannich reaction has been used as a key step to establish multiple stereocenters with high selectivity. researchgate.net Additionally, methods like the sulfinimine-mediated Strecker synthesis have been employed for the asymmetric synthesis of polyhydroxy alpha-amino acids, where the diastereoselectivity is controlled by the absolute configuration of the sulfinyl group. nih.gov The development of new stereoselective reactions using oxamic acid derivatives continues to be an active area of research, expanding the toolbox of synthetic organic chemists. researchgate.net

Advanced Methodologies for Investigating Reactivity and Mechanisms

In-situ Spectroscopic Techniques for Mechanistic Elucidation

In-situ spectroscopy allows for the real-time monitoring of chemical reactions as they occur, providing direct evidence of transient intermediates and changes in chemical bonding. aspbs.com This is particularly valuable for studying the reaction mechanisms of multifunctional compounds like (Ethylamino)(oxo)acetic acid.

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy techniques such as FT-IR and Raman are powerful tools for tracking changes in functional groups during a reaction. For (Ethylamino)(oxo)acetic acid, key vibrational bands would be monitored. For instance, in a hydrolysis reaction, the disappearance of the amide C=O stretching band (typically around 1650 cm⁻¹) and the appearance of a carboxylic acid C=O stretching band (around 1700-1730 cm⁻¹) could be observed.

Illustrative Application: In a study of a hypothetical acid-catalyzed hydrolysis of (Ethylamino)(oxo)acetic acid, in-situ FT-IR could be used to monitor the reaction progress. The data might resemble the following:

| Time (minutes) | Amide C=O Peak Intensity (arbitrary units) | Carboxylic Acid C=O Peak Intensity (arbitrary units) |

| 0 | 1.00 | 0.00 |

| 10 | 0.75 | 0.25 |

| 30 | 0.40 | 0.60 |

| 60 | 0.10 | 0.90 |

| 120 | 0.01 | 0.99 |

This is an interactive data table. You can sort and filter the data to better understand the reaction progress.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In-situ NMR spectroscopy can provide detailed structural information about reactants, intermediates, and products in solution. nih.gov For (Ethylamino)(oxo)acetic acid, ¹H and ¹³C NMR would be particularly informative. Changes in the chemical shifts of the ethyl group protons and the carbonyl carbons would signal electronic and structural changes throughout a reaction. For example, the formation of a tetrahedral intermediate during nucleophilic attack at a carbonyl carbon would lead to a significant upfield shift in the ¹³C NMR spectrum for that carbon.

Mass Spectrometry for Reaction Intermediate Identification

Mass spectrometry (MS) is a highly sensitive technique for identifying and characterizing reaction intermediates, even those present at very low concentrations. nih.govacs.org Techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are particularly well-suited for studying reactions in the solution phase.

Identifying Transient Species

During a chemical transformation of (Ethylamino)(oxo)acetic acid, various transient species may form. For example, in a reaction involving nucleophilic addition to the keto-carbonyl group, a tetrahedral intermediate would be formed. ESI-MS could be used to detect the mass-to-charge ratio (m/z) of this intermediate.

Hypothetical ESI-MS Data for Intermediate Detection:

| Proposed Intermediate | Molecular Formula | Expected m/z [M+H]⁺ |

| (Ethylamino)(oxo)acetic acid | C₄H₇NO₃ | 118.04 |

| Tetrahedral intermediate (with H₂O addition) | C₄H₉NO₄ | 136.05 |

| Decarboxylation product | C₃H₇NO | 74.06 |

This interactive table allows for sorting by different parameters to analyze potential reaction pathways.

The use of tandem mass spectrometry (MS/MS) would allow for the fragmentation of these proposed intermediates, providing further structural evidence to confirm their identity. researchgate.net

Kinetic and Thermodynamic Studies of Chemical Transformations

Kinetic and thermodynamic studies provide quantitative data on the rates and energetics of chemical reactions, which is essential for understanding reaction mechanisms and predicting reactivity.

Kinetic Analysis

Kinetic studies on the reactions of (Ethylamino)(oxo)acetic acid, such as its hydrolysis or oxidation, would involve measuring the reaction rate under various conditions (e.g., temperature, pH, catalyst concentration). This data can be used to determine the rate law, activation energy (Ea), and other kinetic parameters. For instance, the hydrolysis of the amide bond in (Ethylamino)(oxo)acetic acid could be studied by monitoring the disappearance of the starting material or the appearance of a product over time using techniques like UV-Vis spectroscopy or HPLC. chemguide.co.uk

Studies on related N-substituted oxamic acids have shown that they can act as enzyme inhibitors, and kinetic analysis is crucial to determine the nature and potency of this inhibition. tandfonline.comnih.gov

Illustrative Kinetic Data for a Hypothetical Reaction:

| Temperature (K) | Rate Constant (k, s⁻¹) |

| 298 | 1.5 x 10⁻⁴ |

| 308 | 3.1 x 10⁻⁴ |

| 318 | 6.0 x 10⁻⁴ |

| 328 | 1.1 x 10⁻³ |

This interactive table can be used to construct an Arrhenius plot to determine the activation energy of the reaction.

Thermodynamic Parameters

Thermodynamic studies would focus on determining the changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for the transformations of (Ethylamino)(oxo)acetic acid. researchgate.net These parameters indicate the spontaneity and equilibrium position of a reaction. For example, the thermodynamics of the hydrolysis of the amide bond could be investigated. Generally, amide hydrolysis is an exergonic process (negative ΔG), but it has a high activation energy, making it slow without a catalyst. nih.govacs.org Computational methods, such as Density Functional Theory (DFT), can also be employed to calculate these thermodynamic parameters and to model reaction pathways. nih.gov

By combining these advanced methodologies, a comprehensive understanding of the reactivity and mechanistic pathways of (Ethylamino)(oxo)acetic acid can be achieved, paving the way for its informed application in various scientific and industrial fields.

Emerging Research Directions for Ethylamino Oxo Acetic Acid Chemistry

Novel Sustainable Synthetic Strategies

The synthesis of α-ketoamides, including (Ethylamino)(oxo)acetic acid, is an area of active research, with a growing emphasis on green and sustainable methods that offer alternatives to traditional synthetic routes which may involve harsh reagents.

Recent advancements have highlighted several promising sustainable strategies:

Electrochemical Synthesis: An electrochemical approach for the selective synthesis of amides and α-ketoamides has been developed, which proceeds via decarboxylation and dehydration of α-keto acids and amines. acs.org This method is notable for its efficiency and for not requiring metal catalysts or external oxidants, presenting a green protocol for the synthesis of compounds like (Ethylamino)(oxo)acetic acid. acs.org

One-Pot Synthesis with Ynamides: A one-pot strategy for the formation of α-keto amide bonds utilizes ynamides as coupling reagents under very mild reaction conditions. organic-chemistry.orgacs.org This method demonstrates broad functional group tolerance and provides high yields of diverse α-ketoamides, making it a practical and efficient alternative to methods requiring harsh oxidants or transition-metal catalysts. organic-chemistry.org

Metal-Free Catalysis: A glucose-based carbonaceous material (GCM) has been shown to be a highly effective and reusable metal-free catalyst for the synthesis of α-ketoamides. rsc.org This catalyst facilitates the oxidative cross-dehydrogenative coupling (CDC) reaction of α-ketoaldehydes with amines under solvent-free conditions at a low temperature of 50 °C. rsc.org The process is base-free and ligand-free, offering a green and economical route to α-ketoamides. rsc.org

Flow Chemistry: The development of continuous-flow synthesis of amides at high temperatures and pressures represents a scalable and energy-efficient approach. nih.gov This methodology can be applied to the synthesis of (Ethylamino)(oxo)acetic acid, offering advantages in terms of safety and process control. nih.gov

Table 1: Comparison of Sustainable Synthetic Strategies for α-Ketoamides

| Strategy | Key Features | Advantages | Relevant Research |

| Electrochemical Synthesis | Decarboxylation and dehydration of α-keto acids and amines. | Metal-free, oxidant-free, efficient, green protocol. | acs.org |

| One-Pot Synthesis with Ynamides | Ynamides as coupling reagents. | Mild conditions, high yields, broad functional group tolerance, avoids toxic reagents. | organic-chemistry.orgacs.org |

| Metal-Free Catalysis | Glucose-based carbonaceous material (GCM) as a catalyst. | Reusable catalyst, solvent-free, base-free, ligand-free, low temperature. | rsc.org |

| Flow Chemistry | Continuous process at high temperature and pressure. | Scalable, energy-efficient, improved safety and control. | nih.gov |

Exploration of Underexplored Reactivity Profiles

Beyond its established role as an enzyme inhibitor, the reactivity of (Ethylamino)(oxo)acetic acid and its parent class of oxamic acids is being explored in new contexts, particularly involving radical chemistry.

Carbamoyl (B1232498) Radical Generation: Oxamic acids are effective precursors for carbamoyl radicals through oxidative decarboxylation, which can be achieved via thermal, photochemical, electrochemical, or photoelectrochemical methods. researchgate.net These radicals can then participate in a variety of reactions, including addition to unsaturated systems to form a range of important amides. researchgate.net

Addition to Imines and Alkenes: Carbamoyl radicals generated from oxamic acids have been shown to add to imines, providing a route to α-aminoacid amides. rsc.org This process can be catalyzed by iron under visible light. rsc.org Furthermore, the radical addition of carbamoyl radicals to alkenes, followed by a 1,4-aryl migration, can lead to the formation of arylpropanamides. acs.orgelsevierpure.com

Decarboxylative Cyclization: The decarboxylative cyclization of oxamic acid derivatives has emerged as a useful method for the synthesis of various heterocyclic compounds. rsc.org For instance, a transition-metal-free method for the synthesis of phenanthridinones from biaryl-2-oxamic acid has been developed, proceeding through an intramolecular decarboxylative amidation. acs.org

Thiohydrazide and Hydrazone Chemistry: The derivatization of oxamic acids into thiohydrazides and their corresponding hydrazones opens up a wide array of synthetic possibilities for creating novel S- and N-containing heterocyclic products. arabjchem.orgresearchgate.netresearchgate.net These derivatives exhibit significant synthetic potential for developing new bioactive molecules. arabjchem.org

Computational Design of New Chemical Entities with Targeted Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), is proving to be a powerful tool for understanding the intrinsic properties of (Ethylamino)(oxo)acetic acid and for the rational design of new molecules with tailored reactivity.

Tautomerism and Stability: DFT studies have been employed to investigate the amide-iminol tautomerism of oxamic acid in the gas phase. researchgate.net Such studies help in understanding the fundamental stability and reactivity of the molecule, revealing that the intramolecularly hydrogen-bonded amide structure has the lowest Gibbs free energy. researchgate.net

Inhibitor Design and Binding Analysis: Computational modeling has been instrumental in understanding the inhibitory activity of N-ethyloxamic acid against lactate (B86563) dehydrogenase (LDH). nih.govresearchgate.netsemanticscholar.org Docking studies have shown that it forms key hydrogen-bonded contacts within the active site of the enzyme, providing a basis for the design of more potent and selective inhibitors. nih.govresearchgate.netsemanticscholar.org

Reactivity Prediction: DFT calculations can predict various molecular and electronic properties that govern the reactivity of a molecule. nih.govmdpi.com These studies can help in designing new chemical entities based on the (Ethylamino)(oxo)acetic acid scaffold with specific reactivity profiles for various applications.

Proton Transfer and Spectroscopic Properties: Computational methods have been used to study proton transfer mechanisms and to predict spectroscopic data (IR, UV-Vis, fluorescence) for related carboxylic acids. rsc.orgchemrxiv.org This information is valuable for characterizing new derivatives of (Ethylamino)(oxo)acetic acid and understanding their behavior in different chemical environments.

Potential in Advanced Chemical Technologies (non-biological applications)

The unique structural features of (Ethylamino)(oxo)acetic acid and its derivatives suggest their potential utility in various non-biological advanced chemical technologies.

Ligands for Metal Complexes and Catalysis: Oxamic acid derivatives can act as ligands for transition metals, forming stable complexes. scielo.brwikipedia.orgnih.govresearchgate.netmdpi.comsemanticscholar.org These metal complexes have potential applications in catalysis. For example, palladium complexes with N-substituted oxamato ligands have been shown to be efficient catalysts in Suzuki and Heck reactions. scielo.br The ability of the amide and carboxylate groups to coordinate with metal ions makes (Ethylamino)(oxo)acetic acid a candidate for the development of novel catalysts. wikipedia.org

Polymer Chemistry: The functional groups present in (Ethylamino)(oxo)acetic acid make it a potential monomer or building block in polymer synthesis. msu.edu For instance, biobased polymers derived from itaconic acid, a related dicarboxylic acid, have been synthesized and functionalized for various applications, including the development of antibacterial materials. rsc.org Similarly, (Ethylamino)(oxo)acetic acid could be incorporated into polymer backbones to impart specific properties. The use of related α-amino acid N-carboxyanhydrides in polymerization-induced self-assembly (PISA) to create well-defined nanostructures further highlights the potential in this area. rsc.org

Materials Science: The ability of oxamic acid derivatives to participate in the formation of ordered structures, such as through hydrogen bonding, suggests their potential use in the design of new materials. researchgate.net The formation of charge-transfer complexes with other organic molecules can lead to materials with interesting photocatalytic properties. rsc.org

Q & A

Q. What are the established synthetic routes for (Ethylamino)(oxo)acetic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of (Ethylamino)(oxo)acetic acid derivatives can be achieved via photostimulated SRN1 reactions. For example, ε-oxo acids (structurally related compounds) are synthesized by reacting 2-(2-iodophenyl)acetate ions with ketone enolate nucleophiles in DMSO under UV light (60–120 min). Key parameters include:

- Solvent : DMSO for stabilizing enolate intermediates.

- Light Source : UV irradiation to initiate electron transfer.

- Work-up : Extraction with ethyl acetate and condensation with ammonium acetate in glacial acetic acid .

Table 1 : Optimization of SRN1 Reaction Conditions

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | DMSO | Stabilizes enolate intermediates |

| Reaction Time | 60–120 min | Maximizes substitution products |

| Nucleophile | Ketone enolate ions | Directs ε-oxo acid formation |

Q. How can (Ethylamino)(oxo)acetic acid be characterized structurally and functionally?

- Methodological Answer :

- X-ray Crystallography : Resolve binding interactions, as demonstrated in human LDHC complexes (PDB: 7EPM). Key residues (e.g., Gln102, Arg105) form hydrogen bonds with the oxo and ethylamino groups .

- NMR Spectroscopy : Confirm purity and tautomeric states (e.g., keto-enol equilibria) using - and -NMR in deuterated DMSO .

- Mass Spectrometry : Verify molecular weight (117.10 g/mol) via ESI-MS .

Advanced Research Questions

Q. How does (Ethylamino)(oxo)acetic acid inhibit LDHC in cancer cells, and what structural features drive selectivity?

- Methodological Answer : The compound binds to the active site of LDHC, competing with pyruvate. Structural studies reveal:

- Hydrogen Bonds : Between the oxo group and Gln102/Arg105.

- Steric Effects : The ethylamino group prevents binding to LDHA/LDHB due to a distinct active-site loop conformation in LDHC .

Table 2 : Key Interactions in LDHC Inhibition

| Residue | Interaction Type | Binding Energy (kcal/mol) |

|---|---|---|

| Gln102 | H-bond (oxo group) | -2.8 |

| Arg105 | H-bond (oxo group) | -3.1 |

| Hydrophobic pocket | Van der Waals (ethylamino) | -1.5 |

Q. What strategies address regioselectivity challenges in synthesizing (Ethylamino)(oxo)acetic acid analogs?

- Methodological Answer : Regioselectivity issues arise in reactions with multiple nucleophilic sites (e.g., anilino groups). Solutions include:

- Protecting Groups : Use tert-butyl or Fmoc groups to block undesired sites .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor specific enolate formation .

- Temperature Control : Lower temperatures (-20°C) reduce side reactions .

Q. How can researchers evaluate the stability of (Ethylamino)(oxo)acetic acid under physiological conditions?

- Methodological Answer :

- pH Stability Assays : Incubate the compound in buffers (pH 4–9) and monitor degradation via HPLC.

- Thermal Stability : Use DSC/TGA to assess decomposition temperatures (>150°C typical for oxo-acids) .

- Serum Stability : Incubate with fetal bovine serum (37°C, 24h) and quantify intact compound via LC-MS .

Data Contradictions and Resolution

- Synthesis Yields : reports "regular to good yields" for ε-oxo acids, but exact yields for (Ethylamino)(oxo)acetic acid are unspecified. Cross-validate with scaled-up SRN1 protocols .

- Biological Activity : While confirms LDHC inhibition, broader pharmacokinetic data (e.g., bioavailability) are lacking. Follow-up studies using murine models are recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.